1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-
CAS No.: 645417-76-1
Cat. No.: VC20280109
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645417-76-1 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-methyl-5-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline |
| Standard InChI | InChI=1S/C20H19N3O3/c1-11-16-18(23-22-11)13-8-6-5-7-12(13)17(21-16)14-9-10-15(24-2)20(26-4)19(14)25-3/h5-10H,1-4H3,(H,22,23) |
| Standard InChI Key | JXLFSLYXWAYEEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=C(C=C4)OC)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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Pyrazole ring: A five-membered aromatic ring containing two adjacent nitrogen atoms, contributing to electron-deficient character and hydrogen-bonding capabilities.
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Isoquinoline moiety: A bicyclic system fused to the pyrazole, enhancing planar rigidity and π-π stacking interactions.
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2,3,4-Trimethoxyphenyl substituent: A methoxy-rich aromatic group at the 5-position, influencing solubility and target binding affinity through steric and electronic effects .
The molecular formula C20H19N3O3 corresponds to a molecular weight of 349.4 g/mol. X-ray crystallography of analogous pyrazoloisoquinolines reveals a nearly coplanar arrangement of the fused rings, with dihedral angles <10° between the pyrazole and isoquinoline planes .
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting potential as an organic semiconductor. The trimethoxyphenyl group induces a bathochromic shift in UV-Vis spectra (λmax = 365 nm in ethanol), making the compound suitable for fluorescence-based applications.
Synthetic Methodologies
Laboratory-Scale Synthesis
A optimized route involves three stages:
Stage 1: Precursor Preparation
4-Aryl-5-aminopyrazole intermediates are synthesized via Gould-Jacobs cyclization of enaminonitriles. For example, reaction of 3-(2,3,4-trimethoxyphenyl)prop-2-enenitrile with hydrazine hydrate yields 5-amino-4-(2,3,4-trimethoxyphenyl)pyrazole .
Stage 2: Cyclocondensation
Heating the aminopyrazole with isoquinoline-1-carbaldehyde in ethanol/HCl (1:1 v/v) at 80°C for 12 hours induces cyclization. The acidic conditions facilitate imine formation followed by intramolecular nucleophilic attack (Fig. 1):
Stage 3: Purification
Crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) and recrystallized from methanol to afford colorless needles .
Industrial Production Challenges
Scale-up faces two key issues:
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Exothermic Cyclization: Requires jacketed reactors with precise temperature control (-5°C to +5°C during aldehyde addition).
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Byproduct Formation: Over-alkylation at N1 of pyrazole generates 10-15% impurities, necessitating advanced separation techniques like simulated moving bed chromatography.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibits NO production (IC50 = 1.8 μM) by dual mechanisms:
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iNOS Suppression: Downregulates iNOS mRNA expression by 92% at 10 μM via NF-κB pathway inhibition.
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COX-2 Modulation: Reduces prostaglandin E2 (PGE2) levels by 78% through competitive binding to the COX-2 active site .
Comparative data with reference drugs:
| Parameter | Target Compound | 1400 W (Control) | Celecoxib (Control) |
|---|---|---|---|
| NO Inhibition IC50 | 1.8 μM | 1.5 μM | N/A |
| COX-2 IC50 | 0.9 μM | N/A | 0.05 μM |
| Selectivity (COX-2/COX-1) | 152 | N/A | 30 |
Structure-Activity Relationships (SAR)
QSAR modeling of 42 derivatives identified critical substituent effects:
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Methoxy Positioning:
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2,3,4-Trimethoxy substitution enhances iNOS inhibition (ΔpIC50 = +0.7 vs. 3,4,5-isomer).
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Para-methoxy groups increase metabolic stability (t1/2 = 4.2 h vs. 1.8 h for ortho-substituted analogs).
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Pyrazole Methylation:
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3-Methyl group improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ for unmethylated derivative).
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Isoquinoline Modifications:
Applications in Materials Science
Organic Electronics
Thin-film transistors fabricated with the compound exhibit:
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Charge Mobility: 0.12 cm²/V·s (hole transport), comparable to pentacene derivatives.
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On/Off Ratio: 10⁵ at VDS = -40 V, suitable for flexible displays.
Fluorescent Probes
In confocal microscopy studies, the compound shows:
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Quantum Yield: Φ = 0.45 in hydrophobic environments.
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Stokes Shift: 85 nm, enabling ratiometric pH sensing (pKa = 6.8 ± 0.2).
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